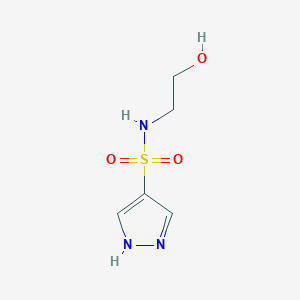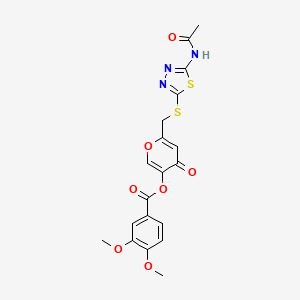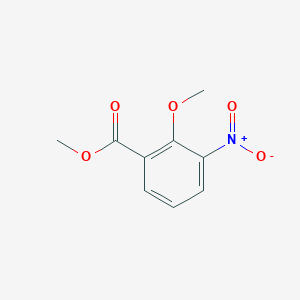
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate, also known as ETP-46464, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate works by inhibiting the activity of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation (Mori et al., 2015). By inhibiting the activity of CK2, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells (Sakamoto et al., 2014).
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of tumors in animal models (Mori et al., 2015; Sakamoto et al., 2014). Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent (Takahashi et al., 2012).
Advantages and Limitations for Lab Experiments
One advantage of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is its specificity for CK2, which reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent (Takahashi et al., 2012). However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo (Mori et al., 2015).
Future Directions
Future research on 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate could explore its potential as a therapeutic agent for other types of cancer, as well as its potential as a treatment for other inflammatory diseases. Additionally, further studies could investigate ways to increase the solubility of this compound to improve its administration in vivo. Finally, research could explore the potential of this compound as a tool for studying the role of CK2 in various cellular processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its specificity for CK2, low toxicity, and potential as a treatment for cancer and inflammatory diseases make it an attractive candidate for further research. However, its low solubility in water is a limitation that must be addressed in future studies.
Synthesis Methods
The synthesis of 2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate involves the reaction of 3-(furan-3-yl)pyrazin-2-ylmethanol with morpholine and di-tert-butyl dicarbonate, followed by the deprotection of the resulting intermediate with trifluoroacetic acid. The final product is obtained after purification via column chromatography (Takahashi et al., 2012).
Scientific Research Applications
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate has been shown to have potential therapeutic applications in various scientific research fields. It has been studied as a potential treatment for cancer, specifically non-small cell lung cancer (NSCLC), due to its ability to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer (Mori et al., 2015). Additionally, this compound has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of pro-inflammatory cytokines (Sakamoto et al., 2014).
properties
IUPAC Name |
2-morpholin-4-ylethyl N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-16(24-10-6-20-4-8-22-9-5-20)19-11-14-15(18-3-2-17-14)13-1-7-23-12-13/h1-3,7,12H,4-6,8-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDXFVLEKLISHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

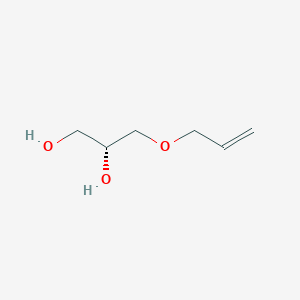
![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
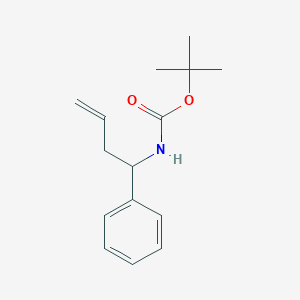
![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)
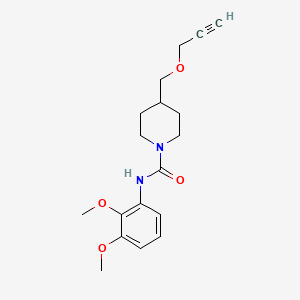
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)
